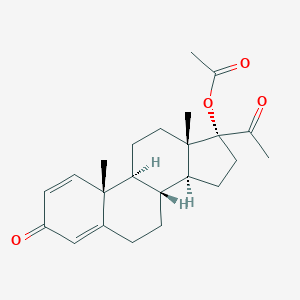

Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate

Übersicht

Beschreibung

Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate is a synthetic steroid compound. It is commonly used in the pharmaceutical industry due to its potent biological activities. This compound is a derivative of pregnenolone, a steroid hormone involved in the biosynthesis of other steroid hormones such as progesterone, androgens, and estrogens.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate typically involves multiple steps starting from readily available steroid precursors. One common method involves the acetylation of 17-hydroxy-pregna-1,4-diene-3,20-dione using acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride.

Industrial Production Methods

Industrial production of this compound often involves microbial transformation of phytosterols followed by chemical modifications. For example, phytosterols can be converted to pregna-1,4,9(11),16(17)-tetraene-3,20-dione using a combination of microbial and chemical processes . This intermediate can then be further modified to obtain this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate undergoes various chemical reactions including:

Oxidation: This reaction can convert the hydroxyl group to a ketone.

Reduction: This reaction can reduce the double bonds in the steroid nucleus.

Substitution: This reaction can replace the acetate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include alkyl halides and strong bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield pregna-1,4-diene-3,20-dione, while reduction of the double bonds can yield dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various steroid hormones and their analogs.

Biology: It is used to study the effects of steroid hormones on cellular processes.

Medicine: It is used in the development of anti-inflammatory and immunosuppressive drugs.

Industry: It is used in the production of corticosteroids and other steroid-based pharmaceuticals.

Wirkmechanismus

The mechanism of action of Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate involves binding to specific steroid receptors in the body. This binding activates or represses the transcription of target genes, leading to various biological effects. The compound primarily targets glucocorticoid receptors, which are involved in the regulation of inflammation and immune responses .

Vergleich Mit ähnlichen Verbindungen

Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate can be compared with other similar steroid compounds such as:

Prednisolone Acetate: Another corticosteroid with similar anti-inflammatory properties.

Testosterone Enantate: An androgenic steroid used in hormone replacement therapy.

β-Estradiol: An estrogenic steroid used in hormone replacement therapy for menopausal symptoms.

The uniqueness of this compound lies in its specific structure and the biological activities it confers, making it a valuable compound in both research and pharmaceutical applications.

Biologische Aktivität

Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate, commonly known as 17-hydroxyprogesterone acetate (17-OHP acetate) , is a synthetic steroid derivative of 17-hydroxyprogesterone. This compound has garnered attention in both pharmaceutical and biological research due to its diverse biological activities, including anti-inflammatory, immunomodulatory, and potential neuroprotective effects.

1. Anti-inflammatory Effects

17-OHP acetate has demonstrated significant anti-inflammatory properties. Research indicates that it can reduce inflammation in models of inflammatory bowel disease (IBD). In murine studies, treatment with 17-OHP acetate led to improved intestinal barrier function and decreased inflammatory markers.

2. Immunomodulatory Properties

This compound also exhibits immunosuppressive effects, making it valuable in clinical settings where modulation of the immune response is necessary. Studies have shown that 17-OHP acetate can influence the activity of various immune cells, potentially benefiting conditions characterized by excessive immune activation.

3. Neuroprotective Potential

Emerging evidence suggests that 17-OHP acetate may play a role in protecting against neurodegenerative diseases such as Alzheimer's disease (AD). Preliminary studies involving animal models and human cell lines indicate that it may help mitigate neurodegeneration and enhance cognitive function. However, further investigations are essential to elucidate the mechanisms involved.

Case Studies and Experimental Evidence

| Study | Model | Findings |

|---|---|---|

| Study on IBD | Mouse model | Reduced inflammation and improved intestinal barrier function with 17-OHP acetate treatment. |

| Neuroprotection study | Animal and human cell models | Indicated potential protective effects against neurodegeneration. |

| Immunomodulation study | In vitro | Showed modulation of immune cell activity by 17-OHP acetate. |

The biological activities of 17-OHP acetate can be attributed to its interaction with steroid hormone receptors and its influence on gene expression related to inflammation and immune response. The compound acts primarily through the following mechanisms:

- Receptor Binding : It binds to progesterone receptors, leading to altered expression of target genes involved in inflammation and immune response.

- Cell Signaling Pathways : It may modulate signaling pathways such as NF-kB and MAPK that are crucial in inflammatory processes.

- Cytokine Regulation : The compound appears to influence cytokine production, which is pivotal in mediating immune responses.

Applications in Medicine

Due to its biological activities, 17-OHP acetate is utilized in various therapeutic contexts:

- Corticosteroid Development : Its properties make it a candidate for developing anti-inflammatory drugs.

- Management of Reproductive Disorders : It is used clinically for conditions such as amenorrhea and abnormal uterine bleeding.

- Potential Use in Neurodegenerative Disorders : Ongoing research aims to explore its efficacy in treating neurodegenerative diseases.

Future Directions

Continued research is necessary to fully understand the pharmacodynamics and pharmacokinetics of 17-OHP acetate. Future studies should focus on:

- Long-term effects of 17-OHP acetate on various biological systems.

- Detailed exploration of its neuroprotective mechanisms.

- Clinical trials assessing its efficacy in treating specific diseases.

Eigenschaften

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h7,10,13,18-20H,5-6,8-9,11-12H2,1-4H3/t18-,19+,20+,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROBKIGWGPCEDS-KOORYGTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70949497 | |

| Record name | 3,20-Dioxopregna-1,4-dien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2668-74-8 | |

| Record name | 17-(Acetyloxy)pregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2668-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002668748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,20-Dioxopregna-1,4-dien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PREGNA-1,4-DIENE-3,20-DIONE, 17-HYDROXY-, ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELH7AYQ38W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.